

4-Fluoro-N-methylbenzylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Fluoro-N-methylbenzylamine**

Cat. No.: **B1299105**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-methylbenzylamine is a fluorinated organic compound that serves as a versatile building block in synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development. The presence of a fluorine atom on the phenyl ring can significantly alter the pharmacokinetic and physicochemical properties of larger molecules, making this compound a valuable intermediate in the design of novel bioactive agents. This guide provides an in-depth overview of the properties, synthesis, and potential applications of **4-Fluoro-N-methylbenzylamine**.

Core Properties

The fundamental chemical and physical properties of **4-Fluoro-N-methylbenzylamine** are summarized below. These values are essential for its handling, characterization, and use in chemical reactions.

Chemical and Physical Data

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ FN	[1]
Molecular Weight	139.17 g/mol	[1]
CAS Number	405-66-3	[1]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	180-181 °C (lit.)	
75 °C at 9 mmHg	[1]	
Density	1.056 g/mL at 25 °C (lit.)	
Refractive Index	n _{20/D} 1.4990 (lit.)	
Flash Point	71 °C (159.8 °F) - closed cup	
Purity	≥ 97% (GC)	[1]

Structural Information

Identifier	Value
SMILES	CNCc1ccc(F)cc1
InChI	1S/C8H10FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
InChIKey	SZJIQLSCDIEJFC-UHFFFAOYSA-N

Safety and Handling

4-Fluoro-N-methylbenzylamine is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statement	Code
Causes severe skin burns and eye damage	H314
May cause an allergic skin reaction	H317
Causes serious eye damage	H318
May cause respiratory irritation	H335

Personal Protective Equipment (PPE): Use of eye shields, face shields, and gloves is mandatory. A respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used when handling larger quantities or in poorly ventilated areas.

Synthesis and Experimental Protocols

The primary route for the synthesis of **4-Fluoro-N-methylbenzylamine** is through the reductive amination of 4-fluorobenzaldehyde with methylamine. This two-step, one-pot reaction is efficient and widely applicable.

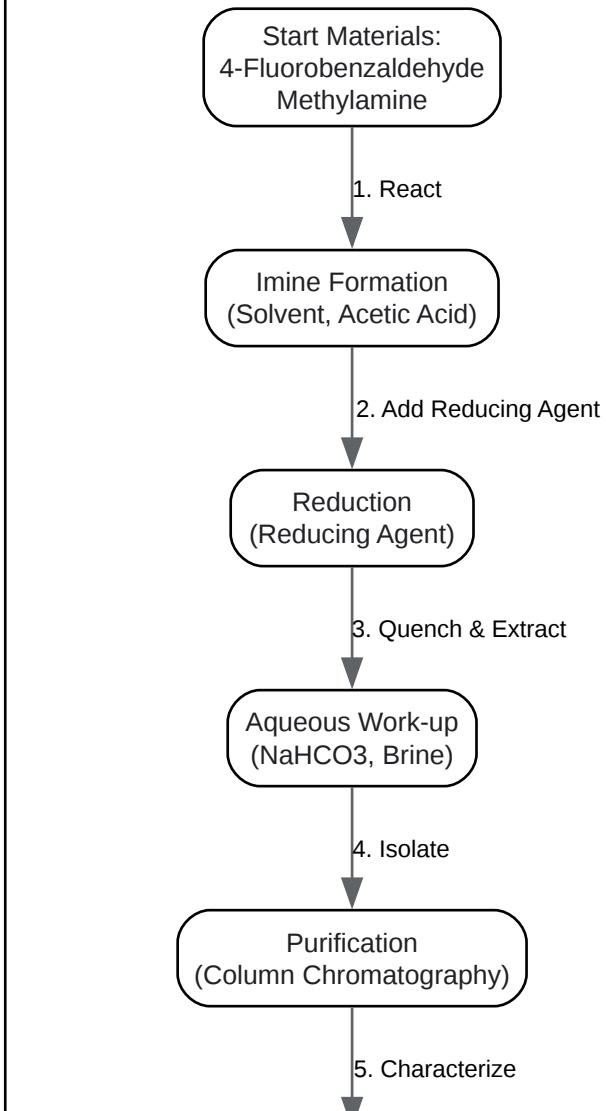
Reductive Amination Protocol

This protocol describes a general procedure for the synthesis of **4-Fluoro-N-methylbenzylamine**.

Materials:

- 4-Fluorobenzaldehyde
- Methylamine (solution in a suitable solvent, e.g., THF or methanol)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN)[2][3]
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the reaction solvent[2]
- Acetic acid (catalyst)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate (for extraction)
- Hexane (for chromatography)


Procedure:

- **Imine Formation:** To a solution of 4-fluorobenzaldehyde (1.0 eq) in the chosen reaction solvent, add methylamine solution (1.0-1.2 eq). A few drops of acetic acid can be added to catalyze the formation of the imine.^[4] The reaction is typically stirred at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the aldehyde.
- **Reduction:** Once imine formation is significant, the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq) or sodium cyanoborohydride (1.2-1.5 eq), is added portion-wise to the reaction mixture.^{[2][3]} The reaction is then stirred at room temperature for several hours to overnight, until the imine is fully reduced.
- **Work-up:** The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure **4-Fluoro-N-methylbenzylamine**.

Characterization: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthetic Workflow

Synthesis of 4-Fluoro-N-methylbenzylamine

[Click to download full resolution via product page](#)

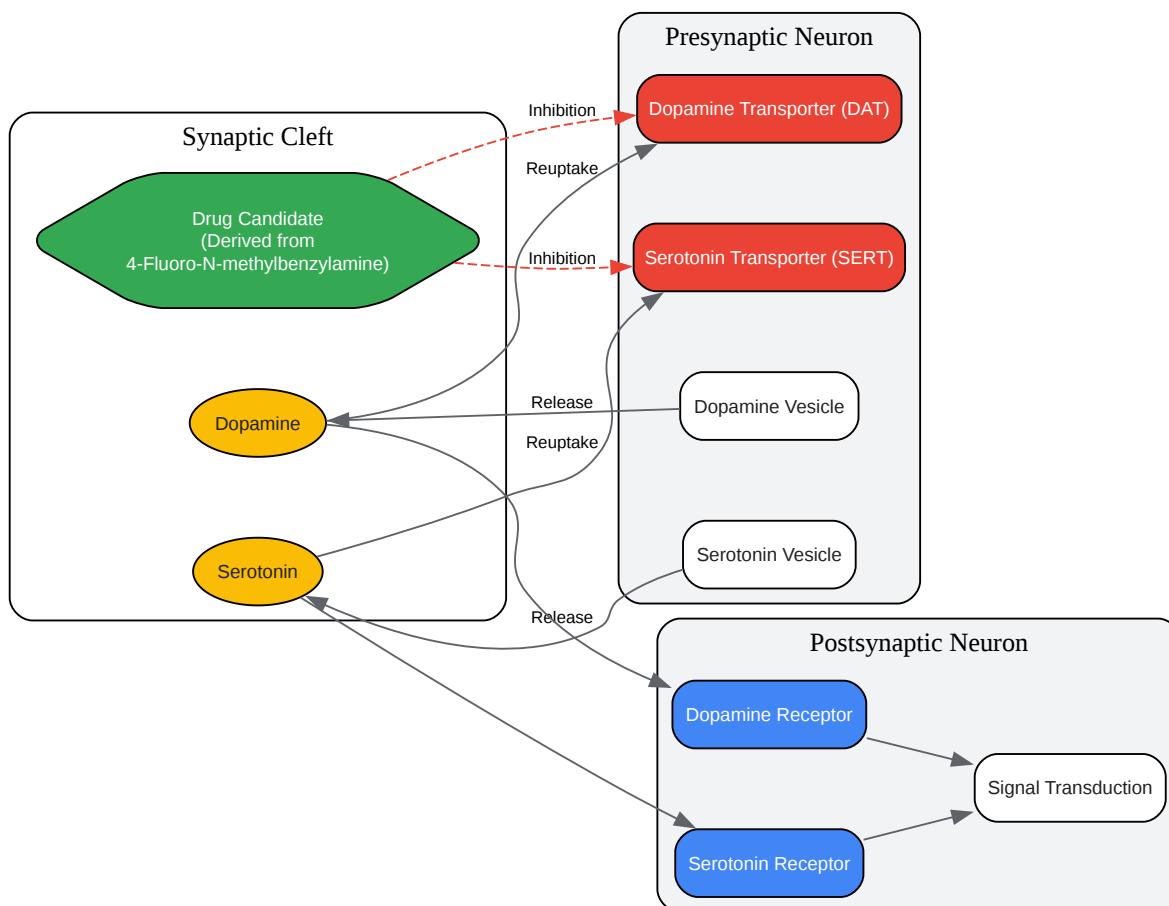
Caption: Synthetic workflow for **4-Fluoro-N-methylbenzylamine** via reductive amination.

Applications in Research and Drug Development

4-Fluoro-N-methylbenzylamine is a key intermediate in the synthesis of various biologically active molecules.^[1] Its applications span across pharmaceuticals, particularly those targeting the central nervous system (CNS), and agrochemicals.

Pharmaceutical Intermediate

The compound serves as a scaffold in the development of drugs for neurological disorders.^[1] The fluorinated benzylamine moiety is found in molecules designed to interact with various receptors and transporters in the brain.


- Dopamine Receptor Ligands: Derivatives of fluorinated phenethylamines have been synthesized and evaluated for their affinity to dopamine D1 and D2 receptors.^[5] The substitution on the amine nitrogen can modulate the affinity and selectivity for these receptor subtypes.^[5]
- Serotonin and Norepinephrine Reuptake Inhibitors: The N-arylmethylpiperidine scaffold, which can be derived from benzylamines, has been explored for the development of dual inhibitors of serotonin and norepinephrine reuptake, which are important mechanisms in the treatment of depression and other mood disorders.^[6]

Agrochemical Formulations

In the agrochemical industry, **4-Fluoro-N-methylbenzylamine** is used in the formulation of pesticides and herbicides. The introduction of fluorine can enhance the efficacy and metabolic stability of the active ingredients, leading to improved crop yields.^[1]

Potential Signaling Pathway Interactions of Derivatives

While **4-Fluoro-N-methylbenzylamine** itself is primarily an intermediate, its structural motifs are incorporated into compounds that target key signaling pathways in the central nervous system. The diagram below illustrates a hypothetical model of how a drug candidate derived from this intermediate might interact with dopaminergic and serotonergic pathways.

[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action for a drug derived from **4-Fluoro-N-methylbenzylamine**.

This diagram illustrates how a molecule incorporating the **4-fluoro-N-methylbenzylamine** scaffold could potentially act as a dual reuptake inhibitor, increasing the concentration of dopamine and serotonin in the synaptic cleft and enhancing postsynaptic receptor signaling.

This is a common strategy in the development of antidepressants and other psychotropic medications.

Conclusion

4-Fluoro-N-methylbenzylamine is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and the advantageous properties conferred by the fluorine atom make it an attractive starting material for medicinal and synthetic chemists. Further exploration of derivatives based on this scaffold is likely to yield novel compounds with potent biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Alkyl-N-arylmethylpiperidin-4-amines: novel dual inhibitors of serotonin and norepinephrine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Fluoro-N-methylbenzylamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1299105#what-are-the-properties-of-4-fluoro-n-methylbenzylamine\]](https://www.benchchem.com/product/b1299105#what-are-the-properties-of-4-fluoro-n-methylbenzylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com